2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . Another series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined. For example, 1-(2-Pyrimidinyl)piperazine (1-PP, 1-PmP) has a molar mass of 164.21 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on similar compounds involve the development of new and effective drugs for various diseases. For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity . Another compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, was used for the treatment of type 2 diabetes .
properties
IUPAC Name |
2-(4-pyrimidin-4-ylpiperazin-1-yl)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c19-12-15-11-14-3-1-2-4-16(14)22-18(15)24-9-7-23(8-10-24)17-5-6-20-13-21-17/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROSZLADTZPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=CC=C4C=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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